molecular formula C13H12O2 B088037 2-Naphthyl propionate CAS No. 13080-43-8

2-Naphthyl propionate

Cat. No.: B088037
CAS No.: 13080-43-8
M. Wt: 200.23 g/mol
InChI Key: KVMXEPJRCAPKJL-UHFFFAOYSA-N
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Description

2-Naphthyl propionate is an organic compound with the molecular formula C₁₃H₁₂O₂. It is an ester derived from 2-naphthol and propionic acid. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Mechanism of Action

2-Naphthyl propionate is a chemical compound with the formula C13H12O2

Biochemical Pathways

Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . These activities suggest that this compound may interact with multiple biochemical pathways, but further studies are needed to elucidate these interactions and their downstream effects.

Result of Action

Given the wide range of biological activities displayed by naphthalene derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthyl propionate can be synthesized through the esterification of 2-naphthol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthyl propionate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 2-naphthol and propionic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 2-naphthyl propanol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Hydrolysis: 2-Naphthol and propionic acid.

    Reduction: 2-Naphthyl propanol.

    Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthyl propionate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of esterification and hydrolysis reactions.

    Biology: Employed in enzyme assays to study the activity of esterases and lipases, which hydrolyze ester bonds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its ester functionality.

Comparison with Similar Compounds

    2-Naphthyl acetate: An ester of 2-naphthol and acetic acid.

    2-Naphthyl butyrate: An ester of 2-naphthol and butyric acid.

    2-Naphthyl benzoate: An ester of 2-naphthol and benzoic acid.

Comparison: 2-Naphthyl propionate is unique due to its specific ester group derived from propionic acid, which imparts distinct chemical properties and reactivity. Compared to 2-naphthyl acetate, it has a longer carbon chain, affecting its solubility and boiling point. Compared to 2-naphthyl butyrate and 2-naphthyl benzoate, it has different steric and electronic effects, influencing its reactivity in various chemical reactions.

Properties

IUPAC Name

naphthalen-2-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMXEPJRCAPKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156749
Record name 2-Naphthyl propionate
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13080-43-8
Record name 2-Naphthalenol, 2-propanoate
Source CAS Common Chemistry
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Record name 2-Naphthyl propionate
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Record name NSC406861
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406861
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Record name 2-Naphthyl propionate
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Record name 2-naphthyl propionate
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Record name 2-NAPHTHYL PROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Naphthyl propionate?

A1: The molecular formula of this compound is C13H12O2, and its molecular weight is 200.23 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't detailed in the provided research, gas chromatography coupled with mass spectrometry (GC/MS) was used to identify this compound and its byproducts during synthesis.

Q3: What catalytic activity does the protein Rsp3690 exhibit towards this compound esters?

A3: Rsp3690, a nonspecific carboxylate esterase, demonstrates significant catalytic activity in hydrolyzing 2-Naphthyl acetate (kcat/Km = 1.0 × 105 M–1 s–1) and this compound (kcat/Km = 1.5 × 105 M–1 s–1).

Q4: How does the enzyme Rsp3690 interact with methylphosphonate esters?

A4: Rsp3690 can hydrolyze both carboxylate and organophosphonate esters, including methylphosphonate esters. It exhibits high catalytic activity towards the toxic (SP)-enantiomer of isobutyl 4-nitrophenyl methylphosphonate, making it a potential candidate for directed evolution studies aiming to detoxify these compounds.

Q5: How do structural variations in swallow-tailed this compound derivatives affect their liquid crystalline properties?

A5: Studies on homologous series of chiral swallow-tailed this compound derivatives reveal that modifications to the alkyl chain length and the swallow-tailed groups significantly influence the mesomorphic behavior, including the appearance of ferroelectric, antiferroelectric, and twist-grain boundary phases.

Q6: Does the configuration of diastereomers of this compound derivatives impact their electro-optical properties?

A6: Research indicates that the configuration of diastereomers in this compound derivatives plays a crucial role in their electro-optical responses. For instance, (R,S)-BDPBNP exhibits tristable switching, while (S,S)-BDPBNP displays V-shaped switching in the antiferroelectric phase.

Q7: How does the presence of a pseudo-eutectic system affect the lipase-catalyzed resolution of methyl 2-(6-methoxy-2-naphthyl)propionate?

A7: Studies show that the use of pseudo-eutectic systems, as opposed to organic solvents, during lipase-catalyzed resolution of methyl 2-(6-methoxy-2-naphthyl)propionate can lead to higher reaction conversions and reduced organic solvent use.

Q8: Which analytical techniques are used to study and characterize 2-(6-methoxy-2-naphthyl)propionate and its derivatives?

A8: Researchers utilize various techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), optical polarized microscopy (POM), X-ray powder diffraction, and gas chromatography-mass spectrometry (GC/MS) to analyze and characterize 2-(6-methoxy-2-naphthyl)propionate and its derivatives.

Q9: What is a notable historical milestone in the development of 2-(6-methoxy-2-naphthyl)propionic acid derivatives?

A9: A significant milestone involves the resolution of racemic 2-(6-methoxy-2-naphthyl)propionic acid, commonly known as Naproxen, using resolving agents like (-)-α-Phenylethylamine. This enabled the isolation of the enantiomerically pure form, which exhibits desired pharmacological properties.

Q10: What are some examples of how 2-(6-methoxy-2-naphthyl)propionic acid is utilized in different research areas?

A10: 2-(6-methoxy-2-naphthyl)propionic acid serves as a key starting material in the synthesis of various derivatives. These derivatives find applications in diverse research fields, including medicinal chemistry, as seen with the synthesis of Naproxcinod , and materials science, particularly in the development of liquid crystals with unique electro-optical properties.

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